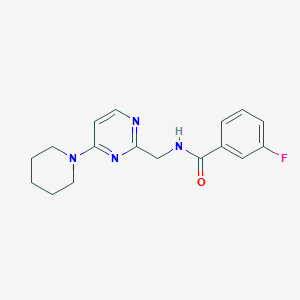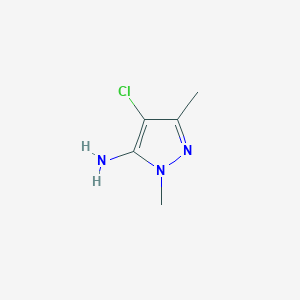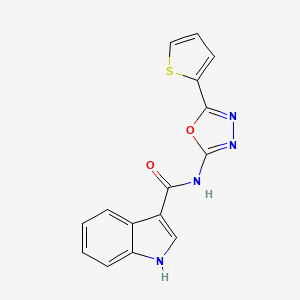
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide" is a hybrid molecule that incorporates several pharmacophoric features, such as the indole and oxadiazole moieties, which are often found in compounds with significant biological activities. The indole moiety, in particular, is a common structure in natural products and pharmaceuticals, and its derivatives are known for a wide range of biological activities. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which is known for its utility in medicinal chemistry due to its stability and bioisosteric properties .
Synthesis Analysis
The synthesis of indole-based oxadiazole derivatives typically involves multi-step reactions starting from indole-containing precursors. For instance, in one study, 4-(1H-indol-3-yl)butanoic acid was transformed through several intermediates, including ethyl ester, hydrazide, and finally to a thiol-functionalized oxadiazole . This thiol group can then participate in further reactions to create a diverse array of indole-oxadiazole scaffolds by reacting with various electrophiles. The synthesis process is confirmed by spectral and elemental analysis, ensuring the correct structure of the final compounds .
Molecular Structure Analysis
The molecular structure of indole-oxadiazole compounds can be elucidated using techniques such as X-ray diffraction studies. These studies reveal the crystal system, space group, and unit cell parameters, which are crucial for understanding the three-dimensional arrangement of the molecules. For example, a related compound with a thiophenyl and oxadiazole structure was found to crystallize in the monoclinic space group with specific cell parameters and was stabilized by hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
Indole-oxadiazole compounds can undergo various chemical reactions, including nucleophilic substitution, which is a key step in their synthesis. Additionally, the pyrolysis of oxadiazole derivatives can lead to a range of products through a free radical mechanism, indicating the potential for chemical rearrangement under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole-oxadiazole compounds are influenced by their molecular structure. The presence of hydrogen bond interactions, as well as π-π stacking, can affect their solubility, stability, and reactivity. These properties are essential for the potential application of these compounds as therapeutic agents, as they determine how the compounds interact with biological systems and how they can be processed in drug formulation .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds with the core structure similar to N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide have been synthesized and evaluated for their biological activities. For instance, the synthesis of Schiff bases containing indole moiety and their derivatives has been reported, highlighting their significant antioxidant and antimicrobial activities (Saundane & Mathada, 2015). This research underscores the potential of indole-based compounds in developing treatments for oxidative stress-related disorders and infections.
Antimicrobial and Antiproliferative Properties
Another study focused on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which were synthesized and evaluated as potent urease inhibitors. These compounds displayed significant in vitro inhibitory potential against the urease enzyme, suggesting their potential application in combating diseases caused by urease-producing pathogens (Nazir et al., 2018). Furthermore, a series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles were synthesized and evaluated for their anti-inflammatory and anti-proliferative activities, establishing a correlation between their structure and biological activities (Rapolu et al., 2013). These findings indicate the therapeutic potential of such compounds in treating inflammation and cancer.
Antioxidant Activities
The antioxidant activities of these compounds have also been explored. For example, the synthesis and biological screening of certain derivatives revealed their potential as antioxidative agents, which could be beneficial in preventing or treating diseases associated with oxidative stress (Talupur et al., 2021).
Optoelectronic Applications
Aside from biological activities, some derivatives have been studied for their optoelectronic properties. Photophysical and computational studies on thiophene substituted 1,3,4-oxadiazole derivatives indicated their potential in photonic, sensor, and optoelectronic devices, highlighting the versatility of these compounds beyond biomedical applications (Naik et al., 2019).
Safety And Hazards
- Refer to safety data sheets for information on handling, storage, and potential hazards.
- Always follow safety precautions when working with chemical compounds.
Direcciones Futuras
- Explore its potential applications in drug discovery, materials science, or other fields.
- Investigate its biological activity, toxicity, and pharmacokinetics.
- Consider modifications to enhance its properties.
Remember to consult relevant literature and experimental data for a more detailed analysis. If you need further information, feel free to ask! 😊
Propiedades
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c20-13(10-8-16-11-5-2-1-4-9(10)11)17-15-19-18-14(21-15)12-6-3-7-22-12/h1-8,16H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLFJWDMYDPXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

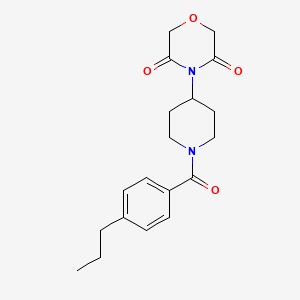
![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2518248.png)
![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride](/img/structure/B2518249.png)
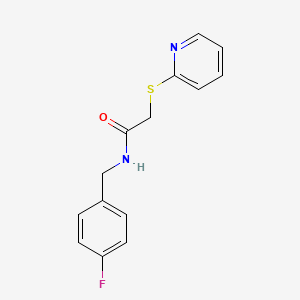
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2518252.png)
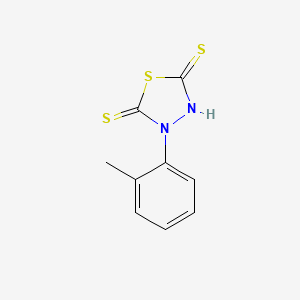
![[3-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2518254.png)
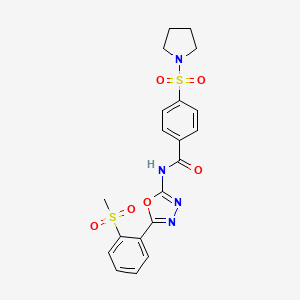
![2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)
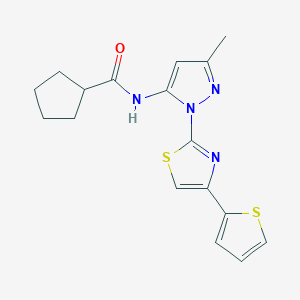
![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2518260.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)
